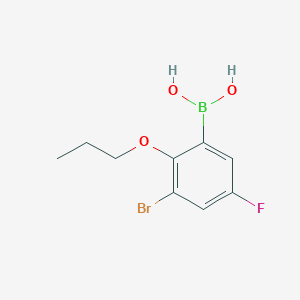

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLNJQYFCQQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584287 | |

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868272-84-8 | |

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic protocol for 3-Bromo-5-fluoro-2-propoxyphenylboronic acid. The information is compiled and adapted from established chemical literature for analogous transformations, offering a detailed, step-by-step methodology suitable for professionals in chemical research and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the presence of multiple functional groups: a boronic acid moiety for participation in Suzuki-Miyaura cross-coupling reactions, a bromine atom that can be further functionalized, and a fluoro-propoxy-substituted phenyl ring which can impart specific physicochemical properties to target molecules. This guide outlines a multi-step synthesis beginning from the commercially available precursor, 1,3-dibromo-5-fluorobenzene.

Overall Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence involving an initial propoxylation, followed by a directed ortho-metalation and borylation. This approach is designed to control the regioselectivity of the final borylation step.

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Considerations: All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Step 1: Synthesis of 1,3-Dibromo-5-fluoro-2-propoxybenzene

This step involves a nucleophilic aromatic substitution reaction to introduce the propoxy group. The electron-withdrawing nature of the fluorine and bromine atoms facilitates this transformation.

-

Reaction Scheme: 1,3-Dibromo-5-fluorobenzene + n-Propanol + NaH → 1,3-Dibromo-5-fluoro-2-propoxybenzene + NaBr + H₂

-

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1,3-Dibromo-5-fluorobenzene | 253.89 | 10.0 | 2.54 g |

| Sodium Hydride (60% in mineral oil) | 24.00 | 12.0 | 0.48 g |

| n-Propanol | 60.10 | 15.0 | 0.90 g (1.12 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

-

Procedure:

-

To a stirred suspension of sodium hydride (0.48 g, 12.0 mmol) in anhydrous THF (20 mL) at 0 °C, add n-propanol (1.12 mL, 15.0 mmol) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1,3-dibromo-5-fluorobenzene (2.54 g, 10.0 mmol) in anhydrous THF (30 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This final step utilizes a lithium-halogen exchange reaction, followed by borylation with triisopropyl borate. The bromine atom ortho to the propoxy group is expected to be more sterically hindered, potentially favoring monolithiation at the other bromine position.

-

Reaction Scheme: 1,3-Dibromo-5-fluoro-2-propoxybenzene + n-BuLi → Lithiated Intermediate Lithiated Intermediate + B(O-iPr)₃ → Boronate Ester Intermediate Boronate Ester Intermediate + H₃O⁺ → this compound

-

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1,3-Dibromo-5-fluoro-2-propoxybenzene | (Calculated from Step 1) | 5.0 | (From previous step) |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 5.5 | 2.2 mL |

| Triisopropyl borate | 188.08 | 6.0 | 1.13 g (1.38 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |

| 2 M Hydrochloric Acid | - | - | As needed |

-

Procedure:

-

Dissolve 1,3-dibromo-5-fluoro-2-propoxybenzene (5.0 mmol) in anhydrous THF (40 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.38 mL, 6.0 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and acidify to a pH of approximately 2 with 2 M hydrochloric acid.

-

Stir the mixture vigorously for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Data Presentation

Summary of Physicochemical Data for this compound

| Property | Value |

| CAS Number | 868272-84-8 |

| Molecular Formula | C₉H₁₁BBrFO₃ |

| Molecular Weight | 276.90 g/mol |

| Appearance | Off-white to white solid |

| Purity (Typical) | ≥96% |

Expected Yields and Analytical Data

| Step | Product | Theoretical Yield (g) | Typical Actual Yield (g) | Percent Yield (%) | Analytical Techniques |

| 1 | 1,3-Dibromo-5-fluoro-2-propoxybenzene | (Varies with scale) | (To be determined) | 60-75 | ¹H NMR, ¹³C NMR, GC-MS |

| 2 | This compound | (Varies with scale) | (To be determined) | 50-70 | ¹H NMR, ¹³C NMR, ¹¹B NMR, ¹⁹F NMR, LC-MS, Melting Point |

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical flow of the chemical transformations and the relationship between the key intermediates and the final product.

Caption: Logical flow of the synthesis from starting material to final product.

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-2-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, a valuable building block in synthetic and medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering available data, generalized experimental protocols, and logical workflows for its synthesis and application.

Core Physicochemical Properties

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of bromo, fluoro, and propoxy substituents on the phenyl ring imparts specific steric and electronic characteristics that influence its reactivity and potential biological activity. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and bioavailability.[1]

Quantitative Data Summary

While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes available and estimated properties. Researchers should note that some values are based on closely related analogs or general principles for arylboronic acids and should be confirmed experimentally.

| Property | Value / Information | Source / Notes |

| Molecular Formula | C₉H₁₁BBrFO₃ | [2][3][4] |

| Molecular Weight | 276.9 g/mol | [2][3][4] |

| CAS Number | 868272-84-8 | [3][5] |

| Appearance | White to off-white solid (presumed) | Based on typical appearance of arylboronic acids. |

| Melting Point | 63-68 °C | Data for the isomeric (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid.[6] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, dioxane) and alcohols (e.g., methanol, ethanol); low solubility in water and nonpolar organic solvents. | General solubility profile for arylboronic acids.[7] |

| pKa | ~8.5 - 9.0 (Estimated) | Based on the pKa of phenylboronic acid (~8.8) and the minor expected influence of the substituents.[7] |

| Purity | ≥ 96% | [3] |

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

The synthesis of arylboronic acids commonly proceeds via the reaction of an aryl halide with an organolithium reagent to form an aryllithium species, which is then quenched with a trialkyl borate ester, followed by acidic workup.

Reaction Scheme:

-

Formation of the aryllithium reagent from the corresponding aryl bromide.

-

Reaction with a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis to the boronic acid.

Detailed Protocol (Adapted from a general procedure[8]):

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the starting material, 1,3-dibromo-5-fluoro-2-propoxybenzene, and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of and purifying boronic acids. A reverse-phase method is typically employed.

General HPLC Protocol[9]:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA).

-

Gradient Program: A typical gradient might run from 20% to 80% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: The boronic acid is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Determination of pKa by Potentiometric Titration

The acidity of the boronic acid can be determined experimentally using potentiometric titration.

General Protocol for pKa Determination[10]:

-

Sample Preparation: A solution of the boronic acid (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds. The ionic strength is kept constant with a salt like KCl.

-

Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.

-

Data Analysis: The pH of the solution is recorded after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve.

Key Applications in Research and Development

Substituted arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for constructing biaryl and other complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

General Experimental Protocol (Adapted from[11]):

-

Reaction Setup: A reaction vessel (e.g., a Schlenk flask) is charged with this compound (typically 1.2 equivalents), the aryl or vinyl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon). Degassed solvent (e.g., dioxane, toluene, often with water) is added via syringe.

-

Reaction Conditions: The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualized Workflows

Synthesis and Purification Workflow

Suzuki-Miyaura Cross-Coupling Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. 868272-84-8|(3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (3-bromo-5-fluoro-2-propoxyphenyl)boronic acid 96% | CAS: 868272-84-8 | AChemBlock [achemblock.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid | 352534-84-0 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-propoxyphenylboronic Acid

CAS Number: 868272-84-8

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines its physicochemical properties, a probable synthesis pathway, purification methods, and its key applications in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis due to their stability, relatively low toxicity, and versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 868272-84-8 | [2][3] |

| Molecular Formula | C₉H₁₁BBrFO₃ | [2][4] |

| Molecular Weight | 276.90 g/mol | [2][4] |

| Melting Point | 51-56 °C (literature) | |

| Appearance | White to off-white solid (expected) | |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. Limited solubility in water. | |

| Purity | Typically >96% | [2] |

Note: Some data, such as the melting point for the isopropoxy analog (63-68 °C), may be used as an estimation for the propoxy derivative.

Synthesis and Purification

Proposed Synthesis Protocol: Lithiation-Borylation

This method is a standard procedure for the synthesis of arylboronic acids.[5][6]

Starting Material: 2-Bromo-4-fluoro-1-propoxybenzene

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-4-fluoro-1-propoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: The solid residue can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Acid-Base Extraction: The crude boronic acid can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure boronic acid, which is collected by filtration.

-

Column Chromatography: For less polar boronic acids, silica gel chromatography can be employed.[7]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its primary utility lies in its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7][8] This reaction is widely used in the synthesis of biaryls, which are common motifs in biologically active compounds.

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel are added this compound (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: A degassed solvent system (e.g., a mixture of dioxane and water, or toluene) is added. The mixture is degassed again by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Chan-Lam Coupling Reaction

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst. This reaction provides a valuable alternative to palladium-catalyzed methods.

Figure 3: Key components of the Chan-Lam coupling reaction.

Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propyl group protons (a triplet for the -CH₂- group adjacent to the oxygen, a sextet for the central -CH₂- group, and a triplet for the terminal -CH₃ group), and a broad singlet for the boronic acid -OH protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.

-

¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a trigonal planar boronic acid.[9][10][11]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for similar arylboronic acids should be followed.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13] Harmful if swallowed.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.[2]

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

For detailed safety information, it is recommended to consult the MSDS of structurally related compounds and to handle the substance in a fume hood with appropriate personal protective equipment.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. (3-bromo-5-fluoro-2-propoxyphenyl)boronic acid 96% | CAS: 868272-84-8 | AChemBlock [achemblock.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. scispace.com [scispace.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide on 3-Bromo-5-fluoro-2-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information relevant to research and development in these fields.

Molecular Structure and Chemical Properties

This compound is a substituted phenylboronic acid with the chemical formula C₉H₁₁BBrFO₃.[1] The presence of a bromine atom, a fluorine atom, and a propoxy group on the phenyl ring, in addition to the boronic acid moiety, makes it a versatile building block in organic synthesis.

The structure of this compound is characterized by a benzene ring substituted at the following positions:

-

Position 1: Boronic acid group (-B(OH)₂)

-

Position 2: Propoxy group (-OCH₂CH₂CH₃)

-

Position 3: Bromo group (-Br)

-

Position 5: Fluoro group (-F)

A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 868272-84-8 | [1][2] |

| Molecular Formula | C₉H₁₁BBrFO₃ | [1] |

| Molecular Weight | 276.90 g/mol | [1] |

| Melting Point | 51-56 °C | |

| SMILES | CCCOC1=C(Br)C=C(F)C=C1B(O)O | [1] |

| InChI Key | Information not available |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific compound are not widely available in peer-reviewed literature but may be obtainable from commercial suppliers upon request.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.

Representative Synthetic Protocol:

A plausible synthetic route would start from a suitably substituted aromatic precursor, such as 1,3-dibromo-5-fluoro-2-propoxybenzene.

Step 1: Lithiation The starting aryl bromide is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform a lithium-halogen exchange, generating an aryllithium intermediate.

Step 2: Borylation The freshly prepared aryllithium species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at the same low temperature. The borate ester is added dropwise to the reaction mixture.

Step 3: Hydrolysis After the reaction with the borate ester is complete, the reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolysis step converts the boronic ester to the desired boronic acid. The product can then be extracted with an organic solvent and purified using standard techniques like recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of an arylboronic acid.

Caption: General Synthetic Workflow for Arylboronic Acids.

Applications in Organic Synthesis

Phenylboronic acids are cornerstone reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium(0) complex. The substituents on the phenyl ring of the boronic acid can significantly influence the electronic and steric properties of the resulting biaryl product, making it a valuable tool for fine-tuning molecular properties in drug discovery and materials science.

The general scheme for a Suzuki-Miyaura coupling involving this compound is as follows:

Caption: Suzuki-Miyaura Cross-Coupling Reaction Scheme.

Potential in Medicinal Chemistry and Drug Development

Boronic acids and their derivatives are an important class of compounds in medicinal chemistry, with several approved drugs containing a boronic acid moiety. They are known to act as enzyme inhibitors, often forming reversible covalent bonds with active site serine or threonine residues.

While there is no specific publicly available data on the biological activity of this compound, its structural features suggest it could be a valuable scaffold for the development of novel therapeutic agents. The combination of halogen atoms and a propoxy group allows for the modulation of lipophilicity, metabolic stability, and target binding affinity.

Researchers could utilize this compound as a starting point for the synthesis of more complex molecules to be screened for activity against various biological targets, such as proteases, kinases, or other enzymes implicated in disease.

Quantitative Data

-

pKa: To understand its ionization state at physiological pH.

-

LogP/LogD: To assess its lipophilicity and potential for membrane permeability.

-

Solubility: In various aqueous and organic solvents.

-

Biological Activity: IC₅₀ or Kᵢ values against specific biological targets.

This guide serves as a foundational resource for researchers and professionals working with this compound. While specific experimental data is limited, the established chemistry of arylboronic acids provides a strong basis for its synthesis and application in various fields of chemical research.

References

The Solubility Profile of 3-Bromo-5-fluoro-2-propoxyphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid in common organic solvents. As a specialized reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its solubility is critical for reaction optimization, purification, and formulation development. Due to the absence of publicly available, specific quantitative solubility data for this compound, this document presents a detailed analysis based on the solubility of structurally analogous arylboronic acids. This guide furnishes researchers with extrapolated solubility trends, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows to facilitate the effective use of this versatile building block.

Introduction

This compound is a key organoboron compound utilized in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in the development of pharmaceuticals and functional materials. The solubility of this reagent in a given solvent system is a crucial parameter that influences reaction kinetics, yields, and the ease of product isolation and purification. This guide aims to provide a foundational understanding of its expected solubility behavior and to equip researchers with the necessary methodologies to determine precise solubility data for their specific applications.

Expected Solubility Profile

While specific experimental data for this compound is not available, a qualitative solubility profile can be extrapolated from the known behavior of structurally similar compounds, such as phenylboronic acid and its substituted derivatives. Arylboronic acids generally exhibit higher solubility in polar aprotic solvents and lower solubility in nonpolar hydrocarbon solvents.

The presence of a propoxy group at the ortho position and a fluorine atom at a meta position on the phenyl ring of the target compound is expected to influence its solubility relative to the parent phenylboronic acid. The propoxy group, in particular, is known to generally increase solubility in many organic solvents.[1] The fluorine atom may have a more nuanced effect on solubility depending on the solvent.

Based on these structural considerations, the expected solubility trend for this compound is as follows:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran, dipropyl ether) and ketones (e.g., acetone, 3-pentanone).

-

Moderate Solubility: Chlorinated solvents (e.g., chloroform, dichloromethane).

-

Low to Negligible Solubility: Nonpolar hydrocarbons (e.g., hexane, methylcyclohexane).

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative framework for estimating the solubility of this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in a range of organic solvents at different temperatures.[1]

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 298.15 | ~0.03 |

| 3-Pentanone | 298.15 | ~0.15 |

| Acetone | 298.15 | ~0.18 |

| Dipropyl Ether | 298.15 | ~0.20 |

| Methylcyclohexane | 298.15 | <0.001 |

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (x) | m-Isobutoxyphenylboronic Acid (x) | p-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.120 | 0.025 | 0.020 |

| 303.15 | 0.170 | 0.040 | 0.032 | |

| 313.15 | 0.235 | 0.060 | 0.050 | |

| 323.15 | 0.320 | 0.088 | 0.075 | |

| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |

| 303.15 | 0.002 | <0.001 | <0.001 | |

| 313.15 | 0.003 | 0.001 | 0.001 | |

| 323.15 | 0.005 | 0.002 | 0.002 |

Experimental Protocols for Solubility Determination

For researchers who require precise solubility data for this compound, the following experimental protocols are recommended.

Dynamic (Turbidity) Method

This synthetic method is widely used for determining the solubility of boronic acids in organic solvents. It involves the visual or instrumental observation of the dissolution of the solid upon controlled heating.

Methodology:

-

Sample Preparation: A known mass of this compound and a known mass of the desired organic solvent are added to a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The mixture is heated at a slow, controlled rate (e.g., 0.5 °C/min) with vigorous stirring.

-

Dissolution Point Determination: The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific composition.

-

Data Collection: The procedure is repeated for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Thermodynamic Solubility (Shake-Flask) Method

This is a robust and widely accepted protocol for determining the equilibrium solubility of a substance.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent. It is crucial that excess solid remains at the end of the equilibration period.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a syringe filter with a pore size of 0.22 µm).

-

Concentration Analysis (UV-Vis Spectroscopy):

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of known concentrations of the boronic acid in the specific solvent are prepared. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: The saturated filtrate is appropriately diluted, and its absorbance at λmax is measured. The concentration of the dissolved boronic acid is then determined using the calibration curve.

-

Visualizations

To further aid in the understanding of the experimental workflows and applications of this compound, the following diagrams are provided.

References

Navigating the Stability and Storage of 3-Bromo-5-fluoro-2-propoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Arylboronic Acid Stability

Arylboronic acids are generally considered more stable to air and moisture than many other organometallic reagents, a key advantage in their widespread use, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, they are susceptible to degradation under certain conditions. The primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom. This process can be accelerated by harsh acidic or basic conditions.[1][2]

Factors that can influence the stability of arylboronic acids include:

-

Moisture: While relatively stable, prolonged exposure to moisture can facilitate decomposition.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Some organic compounds are light-sensitive, and exposure to UV light should be minimized as a general precaution.

-

pH: Strongly acidic or basic conditions can promote protodeboronation.[1]

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[3]

Recommended Storage and Handling Protocols

Given the general sensitivities of arylboronic acids, the following storage and handling conditions are recommended for 3-Bromo-5-fluoro-2-propoxyphenylboronic acid to ensure its long-term stability and purity.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To displace moisture and oxygen, minimizing oxidative and hydrolytic degradation. |

| Container | Tightly sealed, opaque container | To prevent exposure to moisture, air, and light. |

| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment and safety.[3][4][5] |

General Handling Guidelines

Proper handling is crucial to prevent contamination and degradation. Standard laboratory safety protocols should always be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1][3]

-

Dispensing: Weigh and dispense the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

-

Solvent Selection: Use anhydrous solvents for reactions to prevent hydrolysis of the boronic acid.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Experimental Protocol: A General Workflow for Stability Assessment

While a specific experimental protocol for this compound is not available, a general workflow for assessing the stability of an arylboronic acid is presented below. This can be adapted for specific laboratory conditions and analytical capabilities.

Caption: A general experimental workflow for assessing the stability of an arylboronic acid.

Visualizing Stability and Degradation

To further aid in the understanding of the factors affecting the stability of this compound and its potential degradation, the following diagrams are provided.

Caption: Factors influencing the degradation of this compound.

Caption: Recommended workflow for handling this compound.

Caption: A potential degradation pathway for this compound.

Conclusion

While specific stability data for this compound is limited, applying the general principles of arylboronic acid chemistry provides a strong foundation for its effective use. By adhering to the recommended storage and handling protocols, researchers can minimize degradation, ensure the compound's integrity, and achieve reliable and reproducible results in their synthetic endeavors. For critical applications, especially in drug development where impurities are a major concern, it is advisable to perform in-house stability studies to establish precise shelf-life and degradation profiles under specific laboratory conditions. Some arylboronic acids have been identified as potentially genotoxic impurities, which underscores the importance of controlling their levels in active pharmaceutical ingredients (APIs).[2]

References

Spectroscopic and Synthetic Insights into 3-Bromo-5-fluoro-2-propoxyphenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Based on the structure of 3-bromo-5-fluoro-2-propoxyphenylboronic acid, the following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| CH₃ (propoxy) | 0.9 - 1.2 | CH₃ (propoxy) | 10 - 15 |

| CH₂ (propoxy, middle) | 1.6 - 1.9 | CH₂ (propoxy, middle) | 22 - 27 |

| OCH₂ (propoxy) | 3.9 - 4.2 | OCH₂ (propoxy) | 70 - 75 |

| Ar-H | 7.0 - 7.5 | C-B | 125 - 135 |

| B(OH)₂ | 8.0 - 8.5 (broad) | C-Br | 110 - 120 |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | ||

| C-O | 150 - 160 | ||

| C-H (aromatic) | 115 - 130 |

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (boronic acid) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (aromatic) | Stretching | 1550 - 1620 | Medium-Strong |

| B-O | Stretching | 1300 - 1400 | Strong |

| C-O (ether) | Stretching | 1200 - 1300 | Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

| C-Br | Stretching | 500 - 650 | Medium-Strong |

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI- | [M-H]⁻ | 275.0, 277.0 |

| ESI+ | [M+H]⁺ | 277.0, 279.0 |

| ESI+ | [M+Na]⁺ | 299.0, 301.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as boronic acids can form boroxines in aprotic solvents, leading to complex spectra.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

¹⁹F NMR Acquisition:

-

Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.

-

Proton decoupling is typically applied.

-

Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for arylboronic acids. A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is preferred for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

Commercial Suppliers and Technical Guide for 3-Bromo-5-fluoro-2-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and synthetic applications of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid (CAS No. 868272-84-8). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

This compound is a halogenated arylboronic acid. The presence of bromo, fluoro, and propoxy functional groups on the phenyl ring provides a unique combination of steric and electronic properties, making it a valuable reagent for the synthesis of complex organic molecules.

| Property | Value |

| CAS Number | 868272-84-8 |

| Molecular Formula | C₉H₁₁BBrFO₃ |

| Molecular Weight | 276.9 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Generally available in purities of 95% or higher |

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD174635 | >95% | 1g, 5g, 25g |

| Boroncore | BC012429 | >95% | Contact for details |

| BIOFOUNT | BF-174635 | >95% | 1g, 5g, 10g, 25g |

| Research Scientific | SA/565784-1G | Not specified | 1g |

| Curia | Not specified | Not specified | Contact for details |

| Advanced ChemBlocks | Q66711 | 96% | 1g, 5g, 10g |

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

This protocol is a representative example and may require optimization for the specific synthesis of this compound.

Materials:

-

1-Bromo-3-fluoro-2-propoxybenzene (starting material)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3-fluoro-2-propoxybenzene and anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78°C.

-

After the addition is complete, stir the reaction mixture at -78°C for 1 hour.

-

To the resulting aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains at -78°C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Applications in Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. These structures are common motifs in biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate the general synthesis pathway for arylboronic acids and a typical Suzuki-Miyaura coupling workflow.

Caption: General synthesis pathway for arylboronic acids.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

In-Depth Technical Guide on the Purity Analysis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the purity analysis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid. This key building block is instrumental in various cross-coupling reactions, particularly Suzuki-Miyaura coupling, making its purity paramount for reaction efficiency, yield, and the impurity profile of subsequent synthetic intermediates and active pharmaceutical ingredients (APIs). This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and representative data presented for clarity and comparison.

Potential Impurities in this compound

The synthesis of arylboronic acids, such as this compound, often involves the reaction of an organometallic reagent (e.g., a Grignard reagent) with a trialkyl borate. This process can introduce several impurities. Understanding these potential impurities is critical for developing robust analytical methods for their detection and quantification.

A primary impurity to consider is the corresponding boroxine, a trimeric anhydride formed through the dehydration of the boronic acid. The presence of boroxines can impact the stoichiometry of subsequent reactions, leading to inconsistent results. Other potential impurities include unreacted starting materials, byproducts from the synthetic route, and residual solvents.

Below is a table summarizing potential impurities:

| Impurity Name | Chemical Structure | Common Analytical Observations |

| This compound | C9H11BBrFO3 | The desired product. |

| Boroxine of this compound | C27H30B3Br3F3O6 | May be observed in mass spectrometry and can affect the quantification by HPLC if not properly resolved. |

| 1,3-Dibromo-5-fluoro-2-propoxybenzene | C9H9Br2FO | A potential starting material or byproduct. |

| 1-Bromo-3-fluoro-2-propoxybenzene | C9H10BrFO | A potential byproduct from the hydrolysis of the Grignard reagent. |

| Residual Solvents (e.g., THF, Toluene) | Varies | Typically detected by Gas Chromatography (GC) with Headspace analysis. |

Experimental Protocols

Accurate purity assessment relies on well-defined experimental protocols. The following sections detail the methodologies for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of boronic acids and quantifying impurities. A reverse-phase method with UV detection is commonly employed.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Gradient Program:

-

Start with 20% Mobile Phase B.

-

Linearly increase to 80% Mobile Phase B over 15 minutes.

-

Hold at 80% Mobile Phase B for 5 minutes.

-

Return to 20% Mobile Phase B over 1 minute and equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to identify and quantify certain impurities.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Parameters:

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all signals. The chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to confirm the molecular weight of the target compound and identify impurities.

Experimental Protocol:

-

Instrument: ESI-MS spectrometer.

-

Ionization Mode: Negative ion mode is often preferred for boronic acids, detecting the [M-H]⁻ ion.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with an LC system.

-

Mass Range: Scan a mass range appropriate for the expected parent ion and potential impurities (e.g., m/z 100-1000).

Quantitative Data Summary

The following table summarizes representative quantitative data for a typical batch of this compound.

| Analytical Technique | Parameter | Specification | Representative Result |

| HPLC | Purity (% Area) | ≥ 96.0% | 98.5% |

| ¹H NMR | Structure Confirmation | Conforms to structure | Conforms |

| Mass Spectrometry | [M-H]⁻ (m/z) | Expected at 275.0/277.0 | Observed at 275.0/277.0 |

| Loss on Drying | % w/w | ≤ 1.0% | 0.3% |

| Residual Solvents (GC) | THF | ≤ 500 ppm | < 100 ppm |

Visualizations

Analytical Workflow

The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.

Impurity Identification Logic

This diagram outlines the logical approach for the identification and characterization of potential impurities.

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-5-fluoro-2-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, for the construction of highly substituted biaryl structures.

Introduction to Cross-Coupling with this compound

This compound is a trifunctionalized aromatic substrate, presenting opportunities for various cross-coupling strategies. The presence of a boronic acid group makes it an ideal partner for Suzuki-Miyaura coupling. The bromo substituent allows for subsequent cross-coupling reactions, enabling the synthesis of diverse molecular architectures. The fluoro and propoxy groups modulate the electronic and steric properties of the molecule, influencing its reactivity and the properties of the final products.

The primary focus of these notes will be on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1][2] We will also briefly discuss other relevant cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, for which the aryl bromide moiety of the coupled product can serve as a substrate.

Recommended Catalytic Systems for Suzuki-Miyaura Coupling

The successful cross-coupling of this compound with various aryl and heteroaryl halides is highly dependent on the choice of the catalytic system. Due to the steric hindrance around the boronic acid and the electronic nature of the substituents, catalyst systems known to be effective for challenging substrates are recommended.

Catalysts: Palladium-based catalysts are the most effective for Suzuki-Miyaura couplings. Both Pd(0) and Pd(II) precatalysts can be used, as Pd(II) is reduced in situ to the active Pd(0) species. Common choices include:

-

Palladium(II) Acetate (Pd(OAc)₂): A common and cost-effective precatalyst.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A widely used Pd(0) source.

-

Palladium(II) Chloride (PdCl₂): Another common Pd(II) precatalyst.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): An air-stable precatalyst that is effective for a range of couplings.

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For sterically hindered and electronically deactivated substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.

-

Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands that are highly effective for challenging Suzuki-Miyaura couplings. Commonly used ligands from this class include:

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

-

N-Heterocyclic Carbene (NHC) Ligands: These have emerged as powerful alternatives to phosphine ligands, offering high stability and activity. Examples include IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).

-

Triphenylphosphine (PPh₃): A classical ligand, though often less effective for challenging substrates compared to more modern ligands.

Bases: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For challenging couplings, stronger bases like K₃PO₄ are often preferred.

-

Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are sometimes used, particularly in anhydrous conditions.

Solvents: The solvent system must be capable of dissolving the reactants and the catalyst. Often, a mixture of an organic solvent and water is used.

-

Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used.

-

Aromatic Hydrocarbons: Toluene is a common choice.

-

Alcohols: Ethanol or isopropanol can be used, often in combination with water.

-

Aprotic Polar Solvents: Dimethylformamide (DMF) and acetonitrile (ACN) are also employed.

Summary of Recommended Catalytic Systems

| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Notes |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | A robust system for a wide range of aryl bromides. |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene / H₂O | 90-110 | Excellent for sterically hindered substrates. |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 100-120 | Good for heteroaryl halides. |

| Pd(OAc)₂ | IPr (from IPr·HCl) | K₃PO₄ | THF / H₂O | 70-90 | NHC-based system with high activity. |

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The final concentration of the limiting reagent should be around 0.1-0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Suzuki-Miyaura Coupling using an NHC Ligand

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 1.5 mol%)

-

IPr·HCl (3 mol%)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Tetrahydrofuran (THF)

-

Water (degassed)

-

Reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a reaction vial under an inert atmosphere, add this compound, the aryl bromide, Pd(OAc)₂, IPr·HCl, and K₂CO₃.

-

Evacuate and backfill the vial with the inert gas three times.

-

Add degassed THF and water (typically a 5:1 ratio).

-

Seal the vial and heat the reaction mixture to 70-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform a standard aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Further Applications: Sequential Cross-Coupling

The product of the Suzuki-Miyaura coupling of this compound will be a biaryl compound that still contains a bromine atom. This aryl bromide can undergo a second cross-coupling reaction, allowing for the synthesis of more complex, unsymmetrical triaryl systems. The reactivity of the remaining bromo group can be exploited in various palladium-catalyzed reactions, including:

-

A second Suzuki-Miyaura coupling: Reacting with a different boronic acid to introduce a third aryl group.

-

Heck Reaction: Coupling with an alkene.

-

Sonogashira Coupling: Coupling with a terminal alkyne.

-

Buchwald-Hartwig Amination: Forming a new carbon-nitrogen bond by coupling with an amine.

The choice of catalytic system for these subsequent reactions will depend on the specific coupling partners and the nature of the biaryl substrate.

Conclusion

This compound is a valuable building block for the synthesis of complex aromatic compounds. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for its initial functionalization. By selecting appropriate palladium catalysts, bulky phosphine or NHC ligands, and suitable bases and solvents, a wide range of biaryl compounds can be synthesized in good to excellent yields. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: 3-Bromo-5-fluoro-2-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic protocols, reaction conditions, and stability considerations for 3-Bromo-5-fluoro-2-propoxyphenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science, primarily for its utility in Suzuki-Miyaura cross-coupling reactions. The following sections detail a representative synthesis, purification methods, stability profile, and a general protocol for its application in Suzuki-Miyaura coupling.

Synthesis of this compound

A plausible synthetic route to this compound involves a lithium-halogen exchange from a suitable precursor, followed by quenching with a borate ester. This method is analogous to the synthesis of other substituted phenylboronic acids.[1][2]

Reaction Scheme:

Experimental Protocol: Synthesis

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,3-dibromo-5-fluoro-2-propoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Quench and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2). The mixture is then extracted with ethyl acetate (3 x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Table 1: Representative Synthesis Reaction Conditions

| Parameter | Value |

| Starting Material | 1,3-Dibromo-5-fluoro-2-propoxybenzene |

| Reagents | n-Butyllithium, Triisopropyl borate, HCl |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 60-75% (unoptimized) |

Purification of Arylboronic Acids

The purification of arylboronic acids can be challenging due to their propensity to form boroxines (trimeric anhydrides) upon dehydration and their amphiphilic nature.[3]

Purification Protocols:

-

Recrystallization: This is a common method for purifying boronic acids. Solvents such as water, ethanol, or mixtures of ethyl acetate and hexanes can be effective.[4]

-

Acid/Base Extraction: The crude boronic acid can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., 1 M NaOH) to form the sodium boronate salt, which is water-soluble. The aqueous layer is then separated, acidified with HCl, and the purified boronic acid is extracted back into an organic solvent.[5]

-

Silica Gel Chromatography: While possible, purification by silica gel chromatography can lead to decomposition. It is recommended to use a deactivated silica gel or to perform the chromatography quickly.[6][7]

Stability of Phenylboronic Acids

Phenylboronic acids are susceptible to degradation under certain conditions.

-

Oxidative Instability: Boronic acids can undergo oxidation, particularly at physiological pH.[8][9][10][11] Electron-withdrawing groups on the phenyl ring can enhance stability by reducing the electron density on the boron atom.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene. This is more prevalent under acidic or basic conditions and at elevated temperatures.

It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[12][13]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1) or dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Condition |

| Aryl Halide | Aryl bromide or iodide (1.0 eq) |

| Boronic Acid | This compound (1.2 eq) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | K₂CO₃ or Na₂CO₃ (2-3 eq) |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-100 °C |

| Reaction Time | 2-24 hours |

Visualizations

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pnas.org [pnas.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-5-fluoro-2-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmacologically active compounds, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, offering high tolerance to a wide range of functional groups and generally high yields.